(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Prolyl endopeptidase inhibition CNS drug discovery Peptidomimetic SAR

(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 146144-65-2), also referred to as (R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, is a chiral, non-proteinogenic bicyclic amino acid belonging to the azabicycloalkane class of constrained dipeptide mimics. It features a rigid 2-azabicyclo[2.2.2]octane scaffold that conformationally restricts the phi (φ) and psi (ψ) backbone dihedral angles, serving as a locked proline surrogate in peptidomimetic research.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 146144-65-2
Cat. No. B586284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
CAS146144-65-2
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CC2CCC1C(N2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1
InChIKeyYDIUZWIFYIATRZ-KPGICGJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid (CAS 146144-65-2): A Procurement-Ready, Stereodefined Constrained Proline Analog for Peptidomimetic Design


(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 146144-65-2), also referred to as (R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, is a chiral, non-proteinogenic bicyclic amino acid belonging to the azabicycloalkane class of constrained dipeptide mimics [1]. It features a rigid 2-azabicyclo[2.2.2]octane scaffold that conformationally restricts the phi (φ) and psi (ψ) backbone dihedral angles, serving as a locked proline surrogate in peptidomimetic research. With a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, this building block is commercially available from multiple suppliers in research-grade purity (typically ≥95%), enabling its direct incorporation into structure–activity relationship (SAR) studies and peptide engineering programs [2].

Why Generic Proline or Alternative Constrained Amino Acids Cannot Substitute for (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid in Rational Peptidomimetic Design


Generic proline, while capable of inducing turns, offers only partial conformational restriction and remains susceptible to cis/trans amide bond isomerization, complicating bioactive conformer population analysis. Even among constrained proline analogs, subtle differences in bridge size, stereochemistry, and ring topology profoundly alter backbone dihedral angle preferences, target binding complementarity, and proteolytic stability [1]. The 2-azabicyclo[2.2.2]octane framework imposes a distinct conformational envelope compared to the 2-azabicyclo[2.2.1]heptane (one-carbon smaller bridge) or perhydroindole scaffolds, and the specific (3R) absolute configuration dictates the three-dimensional presentation of the carboxylic acid pharmacophore. Therefore, interchanging these analogs without quantitative conformational and pharmacological validation can lead to loss of biological activity, as demonstrated in comparative enzyme inhibition studies where the 2-azabicyclo[2.2.2]octane-containing inhibitors exhibited unique potency and in vivo duration-of-action profiles [2][3].

Quantitative Differentiation of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: Head-to-Head Enzymatic and Conformational Evidence Versus Closest Analogs


Prolyl Endopeptidase (PEP) Inhibition: 2-Azabicyclo[2.2.2]octane Scaffold Achieves Sub-Nanomolar IC₅₀ When Incorporated into Optimized Inhibitors

In a systematic prolyl endopeptidase (PEP) inhibitor optimization study comparing three constrained non-natural amino acid replacements for the central proline residue—ABO (2-azabicyclo[2.2.2]octane-3-carboxylic acid), ABH (2-azabicyclo[2.2.1]heptane-3-carboxylic acid), and PHI (perhydroindole-2-carboxylic acid)—the 2-azabicyclo[2.2.2]octane-based series produced inhibitors achieving IC₅₀ values culminating at 0.9 nM on a rat cortex enzymatic preparation (compound 70) [1]. Initial 4-phenylbutanoyl side-chain-containing inhibitors from this series exhibited IC₅₀ values around 30 nM, and dicyclopropyl-modified derivatives reached IC₅₀ values between 10 and 20 nM [1]. In vivo, the optimized ABO-containing inhibitor 68 demonstrated ID₅₀ values of 0.3 mg/kg (i.p.) and 1 mg/kg (p.o.), confirming oral bioavailability [1].

Prolyl endopeptidase inhibition CNS drug discovery Peptidomimetic SAR

Human Leukocyte Elastase (HLE) Inhibition: 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Maintains Nanomolar Potency with Prolonged In Vivo Lung Retention Versus Perhydroindole and Reference Inhibitors

When the central proline of a Val-Pro-Val tripeptide HLE inhibitor was replaced by the constrained analog Abo ((3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid), the resulting inhibitors maintained potent in vitro HLE inhibition in the 10–100 nM range, comparable to perhydroindole (Phi)-containing analogs [1]. Crucially, Abo-containing compound 14a prevented HLE-mediated lung hemorrhage in the hamster when administered intratracheally at 15 μg/kg, with remarkable 72-hour pre-treatment efficacy—indicating exceptional lung retention and stability—while the reference inhibitor ICI 200 880 was less potent in the 14-day chronic emphysema model [1].

Human leukocyte elastase Pulmonary disease Dual-action inhibitors

Conformational Restriction: 2-Azabicyclo[2.2.2]octane Locks Three Backbone Dihedral Angles Versus Two for Monocyclic Proline Analogs

As a member of the azabicyclo[X.Y.0]alkane amino acid family, the 2-azabicyclo[2.2.2]octane scaffold simultaneously constrains three backbone dihedral angles (φ, ψ, and ω) within its fused bicyclic framework, functioning as a rigid dipeptide mimic [1]. In contrast, monocyclic proline constrains only the φ angle through pyrrolidine ring cyclization while leaving ψ free to rotate, and 2-azabicyclo[2.2.1]heptane constrains the backbone within a different angular range due to its smaller one-carbon bridge [1][2]. X-ray crystallographic characterization of five 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane derivatives has provided unambiguous configurational assignment, confirming that the [2.2.2] bridge size enforces a distinct spatial orientation of the carboxylate group relative to the [2.2.1] system [3].

Conformational constraint Dipeptide mimicry Peptide backbone design

ACE Inhibitor Pharmacophore Validation: 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives Demonstrate Converting Enzyme Inhibition in Functional Tissue Assays

Patented 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives have been explicitly characterized as angiotensin-converting enzyme (ACE) inhibitors. In ex vivo functional assays using isolated tissue preparations, these derivatives demonstrated inhibitory effects on ACE present in the muscular microcirculatory system [1]. This application is further validated by the clinical development of zabicipril and zabiciprilat, wherein the (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid moiety serves as the critical proline-replacement pharmacophore conferring ACE binding [2]. While the marketed form employs the (3S) configuration, the availability of the (3R) enantiomer provides a crucial stereochemical probe for studying enantioselective ACE interactions and for developing novel ACE inhibitors with potentially differentiated binding kinetics.

ACE inhibition Cardiovascular pharmacology Angiotensin pathway

High-Impact Research and Industrial Application Scenarios for (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid


Peptidomimetic CNS Drug Discovery: Prolyl Endopeptidase Inhibitor Development

Programs targeting prolyl endopeptidase for cognitive enhancement can utilize (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as the central constrained scaffold. Evidence demonstrates that ABO-containing inhibitors achieve sub-nanomolar IC₅₀ values (0.9 nM) with oral bioavailability (ID₅₀ = 1 mg/kg p.o.), providing a validated starting point for SAR expansion [1]. The (3R) enantiomer enables exploration of stereochemical effects on PEP binding and selectivity.

Pulmonary-Targeted Dual-Action Inhibitor Design: HLE and Lipid Peroxidation

For chronic obstructive pulmonary disease (COPD) and emphysema programs, the Abo scaffold confers exceptional in vivo lung retention, with compound 14a demonstrating 72-hour pre-treatment protection in hamster lung hemorrhage models [1]. Researchers can leverage the (3R) stereochemistry to probe the conformational requirements for extended tissue retention while maintaining nanomolar HLE inhibitory potency.

Cardiovascular Drug Discovery: Next-Generation ACE Inhibitor Scaffold Engineering

The established ACE inhibitory activity of 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives—validated through both patent disclosures and the clinical candidate zabicipril—makes this scaffold an attractive starting point for designing non-thiol ACE inhibitors with differentiated pharmacokinetic profiles [1]. The (3R) enantiomer serves as a critical stereochemical probe for structure-based ACE inhibitor optimization.

Conformational Probe for Peptide Secondary Structure Mimicry and Biophysical Studies

The 2-azabicyclo[2.2.2]octane scaffold simultaneously constrains three backbone dihedral angles (φ, ψ, ω), making it valuable for studying the relationship between peptide conformation and biological activity [1]. Procurement of the (3R) enantiomer with defined absolute configuration enables systematic conformational analysis via X-ray crystallography and NMR, as recently demonstrated for related bicyclic proline analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.